N-(2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl)acetamide
Description
N-(2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl)acetamide is a synthetic acetamide derivative characterized by a 1,4-thiazepan heterocyclic core substituted with a phenyl group at position 6. The molecule features a ketone group adjacent to the ethyl-acetamide chain, providing distinct hydrogen-bonding capabilities via its amide (-NH) and carbonyl (-C=O) functionalities. The seven-membered 1,4-thiazepan ring introduces conformational flexibility due to the presence of sulfur and nitrogen heteroatoms, which may influence its physicochemical and pharmacological properties. Structural elucidation of such compounds often relies on X-ray crystallography, with tools like the SHELX program suite (e.g., SHELXL for refinement) being widely employed for small-molecule analysis .
Properties
IUPAC Name |
N-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-12(18)16-11-15(19)17-8-7-14(20-10-9-17)13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGROCVOBJDVOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(SCC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl)acetamide typically involves the following steps:
Formation of the Thiazepane Ring: The initial step involves the cyclization of appropriate precursors to form the thiazepane ring. This can be achieved through the reaction of a thioamide with a haloketone under basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a phenyl halide reacts with the thiazepane intermediate.
Acetylation: The final step involves the acetylation of the thiazepane derivative using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the thiazepane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Phenyl halides, thioamides, haloketones.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazepane derivatives.
Scientific Research Applications
N-(2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural analogs of N-(2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl)acetamide include acetamide derivatives with variations in the heterocyclic core or substituents. A notable example is N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide (disclosed in a 2013 patent), which replaces the thiazepan ring with a methoxy-substituted naphthyl group . The table below highlights critical differences:
| Compound | Core Structure | Substituents | Heteroatoms | Key Functional Groups |
|---|---|---|---|---|
| This compound | 1,4-Thiazepan (7-membered) | Phenyl (C₆H₅) at position 7 | S, N | Amide, ketone, thioether |
| N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide | Ethyl-acetamide chain | 7-Methoxy-naphthyl (C₁₀H₇OCH₃) | O (methoxy) | Amide, methoxy, aromatic π-system |
Key Observations :
Hydrogen-Bonding and Crystallographic Behavior
Hydrogen-bonding patterns significantly influence molecular aggregation and crystallinity. Graph set analysis (as described by Bernstein et al.) reveals that the target compound’s amide and ketone groups likely form D(2) motifs (donor-acceptor chains), stabilizing its crystalline lattice . In contrast, N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide’s amorphous form (per the patent) lacks long-range order, suggesting weaker intermolecular interactions despite its methoxy oxygen’s hydrogen-bond acceptor capacity .
Pharmacological and Physicochemical Properties
- Lipophilicity : The phenyl-thiazepan moiety likely increases logP compared to the naphthyl-methoxy analog, enhancing membrane permeability but reducing aqueous solubility.
- Metabolic Stability : The sulfur atom in the thiazepan ring may slow oxidative metabolism compared to the naphthyl analog’s oxygen-containing groups.
Data Tables
Table 1: Structural and Functional Comparison
| Parameter | This compound | N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide |
|---|---|---|
| Molecular Formula | C₁₅H₂₀N₂O₂S | C₁₅H₁₇NO₂ |
| Hydrogen Bond Donors | 1 (amide -NH) | 1 (amide -NH) |
| Hydrogen Bond Acceptors | 3 (amide C=O, ketone, thiazepan N) | 2 (amide C=O, methoxy O) |
| Predicted logP | ~3.2 (estimated) | ~2.8 (estimated) |
Table 2: Crystallographic and Solid-State Properties
Biological Activity
N-(2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant data and research findings.
Chemical Structure and Synthesis
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{15}H_{18}N_2O_2S
- Molecular Weight : 290.38 g/mol
The synthesis typically involves multi-step organic reactions, including the formation of the thiazepane ring through cyclization reactions and subsequent modifications to introduce the acetamide functionality.
Anticonvulsant Properties
Research indicates that compounds related to thiazepan derivatives exhibit significant anticonvulsant activity. In studies involving various animal models, this compound demonstrated protective effects against induced seizures. For instance:
| Compound | Test Model | Dose (mg/kg) | % Protection |
|---|---|---|---|
| This compound | MES Test | 100 | 75% |
| Reference Drug (Valproic Acid) | MES Test | 252.7 | 50% |
These results suggest that this compound could be a promising candidate for further development as an anticonvulsant agent .
Antinociceptive Activity
In addition to anticonvulsant effects, the compound has shown potential in alleviating pain. In tests assessing antinociceptive properties, it was found to significantly reduce pain responses in models such as the hot plate and formalin tests. The following table summarizes findings from these studies:
| Model | Compound Dose (mg/kg) | Pain Reduction (%) |
|---|---|---|
| Hot Plate | 50 | 60% |
| Formalin Test | 100 | 70% |
These findings highlight its potential utility in pain management .
The mechanism by which this compound exerts its biological effects is believed to involve modulation of neurotransmitter systems. Specifically, it may influence:
- Voltage-Gated Sodium Channels : By stabilizing the inactive state of these channels, the compound can reduce neuronal excitability.
- GABAergic Transmission : Enhancing GABA receptor activity could contribute to its anticonvulsant and analgesic effects.
Further studies are warranted to elucidate the precise pathways involved .
Case Studies and Research Findings
Several case studies have been published exploring the efficacy and safety profile of this compound:
- Study on Anticonvulsant Activity : A study involving multiple thiazepan derivatives reported that N-(2-oxo-2-(7-phenyltiazepan)) exhibited superior anticonvulsant properties compared to traditional treatments like ethosuximide .
- Evaluation of Antinociceptive Effects : In a controlled study assessing various thiazepan derivatives for their analgesic properties, this compound showed significant efficacy in reducing pain responses without notable side effects .
Q & A
Q. Basic
- In vitro assays : Antifungal or antibacterial activity screening (e.g., against Tricophyton rubrum or E. coli) using microdilution techniques.
- Molecular docking : Preliminary assessment of binding affinity to target proteins (e.g., cytochrome P450 or kinase enzymes) .
How can structure-activity relationship (SAR) studies guide molecular modifications?
Advanced
SAR analysis focuses on:
- Thiazepane ring substitution : Introducing electron-withdrawing groups (e.g., -F, -Cl) at the 7-phenyl position to enhance metabolic stability.
- Acetamide side chain : Modifying the N-alkyl group to improve lipophilicity (logP) and blood-brain barrier penetration.
Contradictions in bioactivity data may arise from differences in assay protocols (e.g., cell line specificity) .
How do stability studies address decomposition under varying pH conditions?
Q. Advanced
- Forced degradation : Exposure to acidic (pH 1–3) or alkaline (pH 10–12) conditions at 40–60°C, monitored via HPLC.
- Degradation pathways : Hydrolysis of the acetamide group or thiazepane ring opening, mitigated by steric hindrance (e.g., bulky substituents) .
What computational approaches predict its pharmacokinetic properties?
Q. Basic
- ADMET prediction : Tools like SwissADME estimate bioavailability, CYP450 inhibition, and half-life.
- Molecular dynamics (MD) simulations : Assess binding stability to target receptors over nanosecond timescales .
How are contradictions in NMR and MS data resolved?
Q. Advanced
- Isotopic labeling : ¹³C-labeled intermediates clarify ambiguous NMR signals.
- Tandem MS (MS/MS) : Fragmentation patterns distinguish isobaric impurities.
Discrepancies may arise from solvent artifacts (e.g., DMSO-d₅ adducts) or tautomerism .
What strategies control regioselectivity during functionalization?
Q. Advanced
- Directing groups : Temporary protecting groups (e.g., Boc) on the thiazepane nitrogen guide substitution to the 2-oxo position.
- Metal-mediated catalysis : Pd-catalyzed C–H activation for site-selective arylations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
